![molecular formula C11H14ClN B1355967 N-[1-(2-chlorophenyl)ethyl]cyclopropanamine CAS No. 897948-52-6](/img/structure/B1355967.png)
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibition
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine and related compounds have demonstrated potential in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine. Fuller's (1968) study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, showed its effectiveness in inhibiting MAO both in vitro and in vivo, leading to increased serotonin levels in the brain Fuller, 1968.
Sigma Receptor Affinity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine derivatives have been identified as high-affinity ligands for the sigma receptor. Research by de Costa et al. (1992) synthesized and tested a derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed significant affinity for the sigma receptor. This receptor is involved in several functions, including neuronal modulation and cell signaling de Costa, et al., 1992.
Bromophenol Derivatives and Enzyme Inhibition
A study by Boztaş et al. (2019) on bromophenol derivatives with a cyclopropyl moiety, similar in structure to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, found these compounds to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for potential therapeutic applications in diseases like Alzheimer's and Parkinson's Boztaş, et al., 2019.
Potential for Novel Therapeutic Agents
Research on the synthesis and biological evaluation of similar compounds has been directed towards developing new therapeutic agents. For instance, the discovery of a nonpeptidic agonist for the GPR14/urotensin-II receptor by Croston et al. (2002) using a compound with a similar structure highlights the potential of these compounds in pharmacological research and drug development Croston, et al., 2002.
LSD1 Inhibition for CNS Disorders
A series of functionalized cyclopropanamine inhibitors, including compounds structurally related to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, have been examined for their potential in treating CNS disorders such as schizophrenia and Alzheimer’s disease. These compounds target Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression Blass, 2016.
Eigenschaften
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

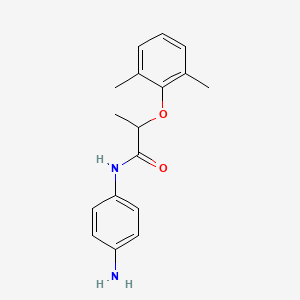
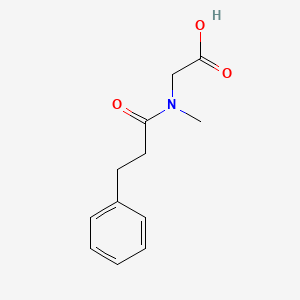

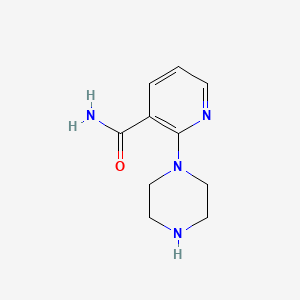
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
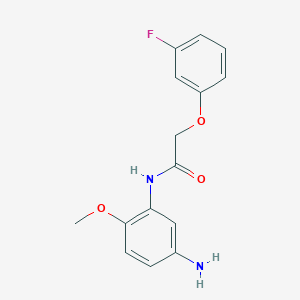
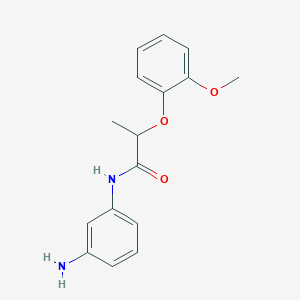

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

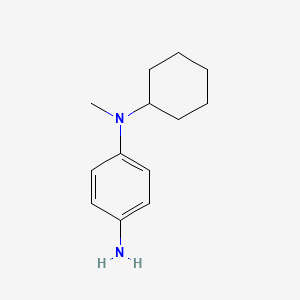
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)